molecular formula C10H16ClNO B6198549 1-(2-methoxy-3,5-dimethylphenyl)methanamine hydrochloride CAS No. 2694744-79-9

1-(2-methoxy-3,5-dimethylphenyl)methanamine hydrochloride

Cat. No.: B6198549
CAS No.: 2694744-79-9
M. Wt: 201.7
InChI Key:
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Description

1-(2-methoxy-3,5-dimethylphenyl)methanamine hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a methoxy group and two methyl groups attached to a benzene ring, along with a methanamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-3,5-dimethylphenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-3,5-dimethylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of the aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxy-3,5-dimethylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The aromatic ring can undergo reduction reactions to form dihydro derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-hydroxy-3,5-dimethylbenzaldehyde.

    Reduction: Formation of 1-(2-methoxy-3,5-dimethylcyclohexyl)methanamine.

    Substitution: Formation of various substituted amines depending on the substituent introduced.

Scientific Research Applications

1-(2-methoxy-3,5-dimethylphenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-3,5-dimethylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and methyl groups on the aromatic ring contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different substitution patterns.

    Tris(3,5-dimethylphenyl)methanamine hydrochloride: Another compound with multiple methyl groups on the aromatic ring.

Uniqueness

1-(2-methoxy-3,5-dimethylphenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-methoxy-3,5-dimethylphenyl)methanamine hydrochloride involves the reaction of 2-methoxy-3,5-dimethylbenzaldehyde with nitroethane to form 2-methoxy-3,5-dimethylphenyl-2-nitropropene, which is then reduced to 1-(2-methoxy-3,5-dimethylphenyl)propan-2-amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "2-methoxy-3,5-dimethylbenzaldehyde", "Nitroethane", "Sodium borohydride", "1-(2-methoxy-3,5-dimethylphenyl)propan-2-amine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-methoxy-3,5-dimethylbenzaldehyde with nitroethane in the presence of a base such as potassium hydroxide to form 2-methoxy-3,5-dimethylphenyl-2-nitropropene.", "Step 2: Reduction of 2-methoxy-3,5-dimethylphenyl-2-nitropropene using sodium borohydride in a solvent such as ethanol to form 1-(2-methoxy-3,5-dimethylphenyl)propan-2-amine.", "Step 3: Reaction of 1-(2-methoxy-3,5-dimethylphenyl)propan-2-amine with hydrochloric acid to form the hydrochloride salt of 1-(2-methoxy-3,5-dimethylphenyl)methanamine hydrochloride." ] }

CAS No.

2694744-79-9

Molecular Formula

C10H16ClNO

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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